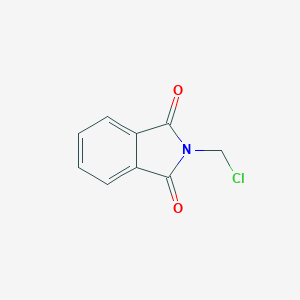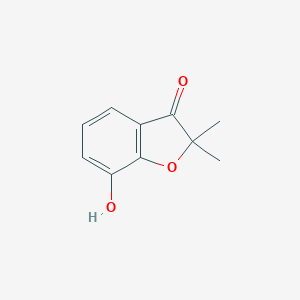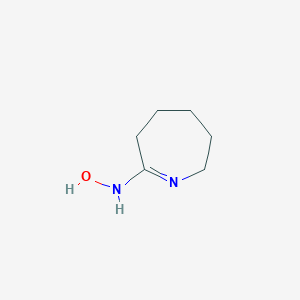
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the class of coumarins. It is known for its unique structural features and biological activities. Coumarins are a group of aromatic compounds with a benzopyrone structure, and obliquetin is distinguished by its specific substituents and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield obliquetin. The reaction typically requires heating and may involve the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of obliquetin often involves the extraction from natural sources, such as plants that are rich in coumarins. The extraction process may include solvent extraction, followed by purification steps like crystallization or chromatography to isolate obliquetin in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of obliquetin can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: this compound exhibits various biological activities, including antimicrobial and antioxidant properties, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, obliquetin is investigated for potential therapeutic applications, such as in the treatment of infections or as an antioxidant agent.
Industry: this compound is used in the production of fragrances, flavorings, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one can be compared with other coumarins, such as umbelliferone and esculetin. While all these compounds share a common benzopyrone structure, obliquetin is unique due to its specific substituents, which confer distinct chemical and biological properties. For example, obliquetin may exhibit different solubility, reactivity, and biological activity compared to umbelliferone and esculetin.
Comparación Con Compuestos Similares
- Umbelliferone
- Esculetin
- Scopoletin
- Coumarin
8-(1,1-Dimethyl-2-propenyl)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one stands out due to its unique structural features and the specific biological activities it exhibits, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
15870-92-5 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
7-hydroxy-6-methoxy-8-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-5-15(2,3)12-13(17)10(18-4)8-9-6-7-11(16)19-14(9)12/h5-8,17H,1H2,2-4H3 |
Clave InChI |
QTONOXMAHAVZIY-UHFFFAOYSA-N |
SMILES |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
SMILES canónico |
CC(C)(C=C)C1=C2C(=CC(=C1O)OC)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)








